molecular formula C21H19N3OS B11254117 2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine

2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine

Cat. No.: B11254117
M. Wt: 361.5 g/mol
InChI Key: PYLWAUMNRBZMQG-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow chemistry and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methylsulfanyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C21H19N3OS/c1-15-3-5-16(6-4-15)14-26-21-12-11-20-22-19(13-24(20)23-21)17-7-9-18(25-2)10-8-17/h3-13H,14H2,1-2H3

InChI Key

PYLWAUMNRBZMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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